N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a quinoline ring system, which is further connected to a chlorinated dimethylpropanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-20(2,14-21)19(24)22-16-10-11-18-15(13-16)7-6-12-23(18)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,13H,6-7,12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPGVVCCIDPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Benzenesulfonyl Group: The quinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Attachment of the Chlorinated Dimethylpropanamide Moiety: The final step involves the reaction of the sulfonylated quinoline intermediate with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or chlorinated moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce dechlorinated or desulfonylated derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-bromo-2,2-dimethylpropanamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide is unique due to the presence of the chlorinated dimethylpropanamide moiety, which can enhance its reactivity and potential biological activity. The combination of the benzenesulfonyl group with the quinoline ring system also contributes to its distinct chemical and pharmacological properties.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 3-chloro-2,2-dimethylpropanamide moiety. These structural elements contribute to its reactivity and solubility, enhancing its potential as a pharmacological agent.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈ClN₃O₂S |
| Molecular Weight | 385.88 g/mol |
| CAS Number | 946283-24-5 |
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. Its structural features suggest that it may interact with various biological targets, which is crucial for drug development.
- Mechanism of Action : The benzenesulfonyl group enhances binding affinity to target enzymes, potentially leading to the inhibition of key metabolic processes.
Cytotoxic Effects
Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against human tumor cell lines. This property positions it as a candidate for anticancer drug development.
- Case Study : A study evaluating the cytotoxicity of related compounds showed that modifications in the tetrahydroquinoline structure significantly influenced the potency against various cancer cell lines. For instance, compounds with enhanced lipophilicity exhibited improved cell membrane penetration and higher cytotoxicity levels.
Antimicrobial Activity
The compound also shows promise in exhibiting antimicrobial properties . Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Research Findings
Recent research has focused on synthesizing analogs of this compound to evaluate their biological activities further. Key findings include:
- Enhanced Selectivity : Modifications to the benzenesulfonyl group have resulted in compounds with increased selectivity towards specific enzyme targets.
- Improved Solubility : Alterations in the molecular structure have led to better solubility profiles, which are essential for bioavailability.
- Combination Therapies : Studies suggest that this compound could be effective in combination therapies with existing antibiotics or chemotherapeutics to enhance overall efficacy.
Q & A
Advanced Research Question
- Benzenesulfonyl Group : Fluorination at the para position (e.g., 4-fluorobenzenesulfonyl) enhances metabolic stability and target affinity, as seen in related NOS inhibitors .
- Propanamide Substituents : Bulkier groups (e.g., 2,2-dimethyl) reduce rotational freedom, potentially improving binding to hydrophobic enzyme pockets .
Methodological Insight :
What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Basic Research Question
- 1H/13C NMR : Verify integration ratios (e.g., benzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) and absence of unreacted intermediates .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+) and isotopic patterns (e.g., chlorine’s M+2 peak) .
- HPLC : Monitor purity (>95%) using C18 columns with UV detection at 254 nm .
How should researchers address contradictions in biological activity data across related compounds?
Advanced Research Question
Contradictions may arise from:
- Enzyme Isoform Selectivity : Test the compound against recombinant nNOS, eNOS, and iNOS in parallel to identify isoform-specific effects .
- Off-Target Interactions : Perform kinase profiling assays to rule out non-specific binding .
Case Study : A structurally similar tetrahydroquinoline sulfonamide showed 10x higher nNOS inhibition than eNOS due to steric complementarity in the active site .
What strategies improve the compound’s solubility for in vivo studies?
Basic Research Question
- Salt Formation : Convert the free base to a hydrochloride salt using 1M HCl in methanol, followed by lyophilization .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without altering pharmacokinetics .
How can mechanistic studies elucidate the role of the sulfonamide group in enzyme inhibition?
Advanced Research Question
- Crystallography : Co-crystallize the compound with nNOS to visualize hydrogen bonding between the sulfonamide oxygen and Arg residue in the active site .
- SAR Analysis : Compare inhibitory activity of analogs lacking the sulfonamide group (e.g., methylsulfonyl or acetyl replacements) .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis fails .
- Catalytic Asymmetric Sulfonylation : Explore palladium-catalyzed reactions with chiral ligands (e.g., BINAP) for enantioselective sulfonylation .
How does the compound’s stability under physiological conditions impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
